![molecular formula C18H15N3O4S B2788945 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 886918-54-3](/img/structure/B2788945.png)

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

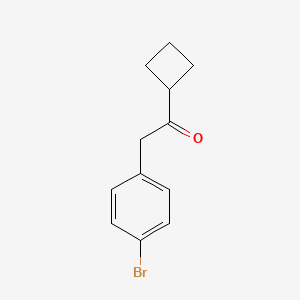

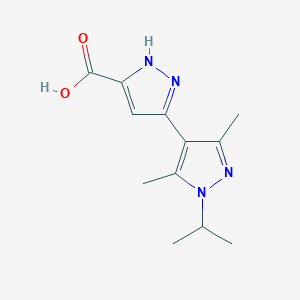

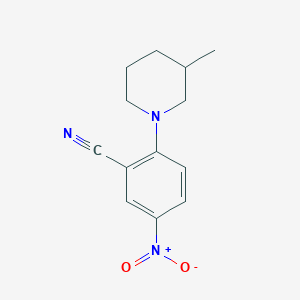

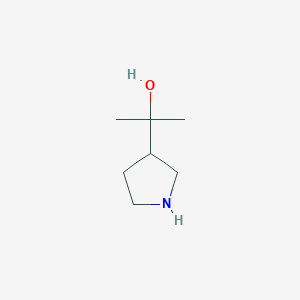

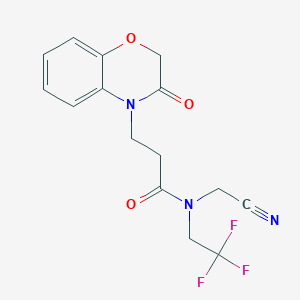

The compound contains several functional groups including a 1,3,4-oxadiazole ring, a benzodioxine ring, and a carboxamide group. The presence of these groups suggests that the compound could have a variety of biological activities .

Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple ring systems. The 1,3,4-oxadiazole ring and benzodioxine ring are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine . The sulfur atom could also potentially undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase the compound’s stability and rigidity . The sulfur atom could potentially contribute to the compound’s lipophilicity, which could influence its solubility and permeability .Aplicaciones Científicas De Investigación

Application in Organic Synthesis

The compound, particularly its 1,3,4-thiadiazole Schiff base derivatives, has been used in organic synthesis . The microwave-assisted synthesis method for the preparation of these derivatives is described as rapid and efficient . This application is significant in the field of medicinal chemistry and drug discovery as it often dramatically reduces reaction times .

Antiviral Activity

Some derivatives of the compound have shown potential antiviral activity . For instance, certain compounds showed potent activity against E. coli, P. aeruginosa, and S. epidermidis . This suggests potential applications in the development of new antiviral agents.

Antibacterial Activity

The compound and its derivatives have also been associated with antibacterial activities . This opens up potential applications in the development of new antibacterial agents, which could be crucial in the fight against antibiotic-resistant bacteria.

Use in Perovskite Solar Cells

Bis(4-methylsulfanylphenyl)amine-based materials, which are related to the compound , have been used as hole transport materials in highly-efficient perovskite solar cells . This application is significant in the field of renewable energy.

Use in Drug Carriers

Boric acid compounds, which are related to the compound , have been used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .

Use in Pharmaceutical Research

The compound and its derivatives have been used in pharmaceutical research, particularly in the synthesis of new drugs . This application is significant in the field of medicinal chemistry and drug discovery.

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S/c1-26-13-5-2-11(3-6-13)17-20-21-18(25-17)19-16(22)12-4-7-14-15(10-12)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPGZWODYJCFEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2788862.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2788865.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2788868.png)

![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2788871.png)

![Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride](/img/structure/B2788872.png)

![2-Amino-6-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B2788874.png)

![9-(3-hydroxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2788880.png)

![2-[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid](/img/structure/B2788881.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine](/img/structure/B2788882.png)